1-[(2-Phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride
Overview
Description
1-[(2-Phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a phenylmethoxy group and a methylamino group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-phenylmethoxybenzyl chloride with methylamine, followed by the addition of propanol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-[(2-Phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(2-Phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-phenylpropan-1-ol: This compound shares a similar structure but differs in the position of the functional groups.
2-Amino-1-(o-methoxyphenyl)propane: Another structurally related compound with different functional groups.
Uniqueness
1-[(2-Phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride is unique due to its specific molecular arrangement, which imparts distinct chemical and biological properties. Its combination of a phenylmethoxy group and a methylamino group makes it particularly versatile in various applications.
Properties
IUPAC Name |
1-[(2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-14(19)11-18-12-16-9-5-6-10-17(16)20-13-15-7-3-2-4-8-15;/h2-10,14,18-19H,11-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZUWTMUGYNQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1OCC2=CC=CC=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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